N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)adenine
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Overview
Description
N6-Benzoyl-9-(2’-deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)adenine is a novel antiviral nucleotide analogue. This compound has shown significant activity against various DNA viruses, including herpes simplex virus, varicella-zoster virus, and HIV . It is also known for its role in activating DNA synthesis and inhibiting viral DNA polymerase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-9-(2’-deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)adenine involves multiple steps, including the protection of hydroxyl groups, introduction of the fluorine atom, and benzoylation of the adenine base . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment to ensure high yield and purity. The process includes rigorous quality control measures to meet the standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-9-(2’-deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)adenine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and applications .
Scientific Research Applications
N6-Benzoyl-9-(2’-deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)adenine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleotide analogues
Biology: Studied for its antiviral properties and its ability to inhibit viral DNA polymerase
Medicine: Investigated for its potential use in antiviral therapies against herpes simplex virus, varicella-zoster virus, and HIV
Industry: Utilized in the development of antiviral drugs and diagnostic tools
Mechanism of Action
The mechanism of action of N6-Benzoyl-9-(2’-deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)adenine involves the inhibition of viral DNA polymerase, which prevents the replication of viral DNA . This compound acts by incorporating into the viral DNA chain, leading to chain termination and inhibition of viral replication . The molecular targets include viral DNA polymerase and other enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
N6-Benzoyl-2’-deoxy-5’-O-DMT-2’-fluoroadenosine 3’-CE phosphoramidite: Another nucleotide analogue with similar antiviral properties.
N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite: Used in the synthesis of oligonucleotides.
Uniqueness
N6-Benzoyl-9-(2’-deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)adenine is unique due to its modified deoxyribose sugar backbone and the presence of a fluorine atom, which enhances its stability and antiviral activity . Its ability to inhibit a wide range of DNA viruses makes it a valuable compound in antiviral research and drug development .
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34FN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-33(45)31(39)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOOVEXTSRBCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34FN5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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